Methanone, [4-amino-2-(ethylthio)-5-pyrimidinyl](2,3-difluoro-6-methoxyphenyl)-
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Overview
Description
“Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl-” is a chemical compound with the CAS number 741713-37-1 . It is a main product offered by BOC Sciences .
Molecular Structure Analysis
The molecular formula of this compound is C14H13F2N3O2S, and its molecular weight is 325.33 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Imaging Agents for Parkinson's Disease
The compound methanone is utilized in the synthesis of HG-10-102-01, a reference standard for imaging agents. Specifically, [11C]HG-10-102-01, a derivative, shows promise as a PET imaging agent for the LRRK2 enzyme associated with Parkinson's disease. The synthesis involves a series of chemical reactions leading to a product with high radiochemical purity and specific activity, hinting at its potential for precise imaging in neurological research (Wang et al., 2017).
Synthesis and Biological Evaluation
The chemical framework of methanone is versatile and can be modified to produce various derivatives with potential biological activities. For instance, derivatives of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone have been synthesized and assessed for their antimicrobial properties. The method involves refluxing in ethanol and results in compounds with notable antimicrobial activity, highlighting the chemical's relevance in developing new therapeutic agents (Chaudhari, 2012).
Structural Investigation
Methanone derivatives are also a subject of structural and crystallographic studies. For example, the crystal structure of a specific methanone derivative was determined using X-ray diffraction, revealing intricate details like conformational disorder in certain atoms and slight non-planarity of the pyrimidine ring. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their practical applications in various fields (Akkurt et al., 2003).
Safety and Hazards
properties
IUPAC Name |
(4-amino-2-ethylsulfanylpyrimidin-5-yl)-(2,3-difluoro-6-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2S/c1-3-22-14-18-6-7(13(17)19-14)12(20)10-9(21-2)5-4-8(15)11(10)16/h4-6H,3H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUYCOEGXENEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C(=O)C2=C(C=CC(=C2F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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